3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol
Overview
Description
3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the TBDMS group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, room temperature.
Reduction: LiAlH4, anhydrous ether, low temperature.
Substitution: TBAF, tetrahydrofuran, room temperature.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis as a protecting group for alcohols. It helps in multi-step synthesis by preventing unwanted reactions at the hydroxyl site .
Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and delivery systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required .
Comparison with Similar Compounds
- 3-(tert-Butyldimethylsilyl)oxypropan-1-ol
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: Compared to similar compounds, 3-(4-((tert-Butyldimethylsilyl)oxy)butoxy)propan-1-ol offers unique advantages in terms of stability and reactivity. Its longer carbon chain provides additional flexibility in synthetic applications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-12-7-6-10-15-11-8-9-14/h14H,6-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKOZHSIRHSTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCOCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.